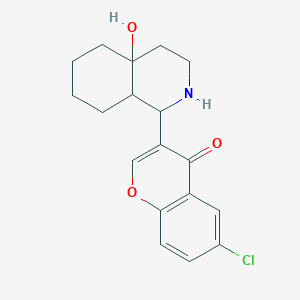
6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a chromenone moiety and a hydroxydecahydroisoquinoline substituent. The molecular formula is C18H20ClN2O2, with a molecular weight of approximately 342.82 g/mol. The presence of chlorine and hydroxyl groups suggests potential interactions with biological targets.
Biological Activity
1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have evaluated related chromenone derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
2. Antioxidant Properties:
The antioxidant activity of chromenone derivatives has been documented, suggesting that this compound may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
3. Cytotoxicity:
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. These studies often employ assays such as MTT or XTT to determine cell viability after treatment with the compound . Preliminary results suggest that this compound may inhibit cell proliferation in certain cancer types.
Research Findings and Case Studies
Several research articles have focused on the synthesis and biological evaluation of related compounds:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction: Possible binding to specific receptors that mediate cellular responses, influencing pathways related to inflammation or apoptosis.
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo Studies: To assess the efficacy and safety profile in animal models.
- Clinical Trials: To evaluate therapeutic potential in humans.
Propiedades
IUPAC Name |
3-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)-6-chlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-11-4-5-15-12(9-11)17(21)13(10-23-15)16-14-3-1-2-6-18(14,22)7-8-20-16/h4-5,9-10,14,16,20,22H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDRMEPKJVXMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=COC4=C(C3=O)C=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













